3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one
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Overview
Description
3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a 2-nitrophenylmethylideneamino substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 2-nitrobenzaldehyde with 3-aminoquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Nitrobenzaldehyde+3-Aminoquinazolin-4(3H)-one→3-[(2-Nitrophenyl)methylidene]aminoquinazolin-4(3H)-one
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-{[(2-aminophenyl)methylidene]amino}quinazolin-4(3H)-one .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one
- 3-{[(4-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one
- 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one
Uniqueness
3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
88404-50-6 |
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Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-[(2-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-12-6-2-3-7-13(12)16-10-18(15)17-9-11-5-1-4-8-14(11)19(21)22/h1-10H |
InChI Key |
MPCZTXWSDLDWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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